Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid
Description
Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a diethylphosphonate moiety at the sixth carbon of the hexanoic acid backbone. This compound is primarily utilized in peptide synthesis and chemical biology research, where its phosphonate group serves as a non-hydrolyzable analog of phosphate, enabling studies on phosphorylation-dependent processes . The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making it suitable for solid-phase peptide synthesis strategies.
Properties
IUPAC Name |
(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGFSGHCJKVTNM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Acid
The first critical step in preparing Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This protection stabilizes the amino functionality during subsequent synthetic transformations.
- The amino acid substrate (in this case, the 2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid or its precursor) is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (Et3N).
- The reaction is carried out in a mixed solvent system of acetone and water, which facilitates solubility and reaction efficiency.
- Typical temperature ranges from 0°C to 40°C, with stirring for 0.5 to 4 hours depending on the substrate.
- After reaction completion, the organic solvent is removed under reduced pressure, and the product is extracted and purified by crystallization.
Example Conditions and Yields:
| Amino Acid Substrate | Solvent System | Base | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| L-Aspartic Acid | Acetone (40 mL), Water (4 mL) | Triethylamine (2 equiv) | 0°C | 0.5 h | 60 | Crystallized from EtOAc/petroleum ether |
| L-Glutamic Acid | Acetone (40 mL), Water (20 mL) | Triethylamine (2 equiv) | 25°C | 4 h | 90 | Crystallized from EtOAc/petroleum ether |
This method is noted for being simple, cost-effective, and yielding high-purity Boc-protected amino acids with minimal environmental impact due to mild conditions and low-boiling solvents.
Introduction of the Diethyl Phosphono Group
The installation of the O,O'-diethyl phosphono group at the 6-position of the hexanoic acid chain is typically achieved by phosphonation reactions on appropriately functionalized intermediates.
- Starting from a suitable amino acid or precursor with a free hydroxyl or halide group at the 6-position, a phosphonation reagent such as diethyl phosphite or a phosphonate ester derivative is introduced.
- This step may involve nucleophilic substitution or Michaelis-Arbuzov-type reactions to install the diethyl phosphonate ester.
- Protection of the amino group as Boc prior to or after phosphonation ensures stability during the reaction.
- The phosphonation reaction conditions must be optimized to avoid side reactions such as over-alkylation or hydrolysis.
- Purification often involves extraction and crystallization or chromatographic methods.
- Specific detailed protocols for this step are less commonly published but are based on standard phosphonate chemistry principles.
Combined Synthetic Route Considerations
A typical synthetic route to Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid may involve:
- Starting from L-lysine or a similar hexanoic acid derivative.
- Protection of the amino group with Boc using (Boc)2O and triethylamine in acetone/water (as above).
- Functionalization at the 6-position with a leaving group (e.g., halogenation).
- Substitution with diethyl phosphite to introduce the diethyl phosphono group.
- Purification and crystallization to isolate the final product.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Typical Yield | Notes |
|---|---|---|---|---|
| Boc Protection | (Boc)2O, Et3N, Acetone/Water, 0-40°C | Protect amino group | 60-90% | Mild, efficient, scalable |
| Halogenation (if needed) | Appropriate halogenating agent | Introduce leaving group at C6 | Variable | Prepares for phosphonation |
| Phosphonation | Diethyl phosphite or phosphonate ester | Install diethyl phosphono group | Variable | Requires optimization for selectivity |
| Purification | Extraction, crystallization, chromatography | Obtain pure final compound | High purity | Final product suitable for further use |
Research Findings and Practical Notes
- The Boc protection method using (Boc)2O in acetone/water with triethylamine is well-established, providing high yields and purity with simple workup.
- The use of low-boiling solvents like acetone facilitates easy removal and environmentally friendly processing.
- Phosphonate ester introduction is a critical step requiring careful control to avoid decomposition or side reactions.
- Literature suggests that protecting groups and reaction conditions must be carefully chosen to maintain the integrity of both the amino acid backbone and the phosphonate moiety.
- No direct detailed protocols specific to Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid were found in the reviewed sources, but the described methods are consistent with standard synthetic organic chemistry practices for similar compounds.
Chemical Reactions Analysis
Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphono group to a phosphine or phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for Boc deprotection, and various bases and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2.1. Biochemical Research
Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid serves as a valuable tool in biochemical assays, particularly in the study of aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for protein synthesis as they catalyze the attachment of amino acids to their corresponding tRNA molecules. The phosphonate group in this compound can mimic the structure of aminoacyl-AMP, allowing researchers to investigate the mechanism of aaRSs and develop inhibitors that could serve as therapeutic agents against various diseases.
Case Study: Inhibition of aaRSs
Research has demonstrated that phosphonate analogs can effectively inhibit aaRS activity, leading to decreased protein synthesis in bacterial systems. This inhibition can be leveraged to develop new antibiotics targeting bacterial aaRSs, thereby addressing antibiotic resistance issues .
2.2. Drug Development
The compound's structural features make it a candidate for drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. By modifying the phosphonate group, researchers can design compounds that exhibit improved pharmacokinetic properties.
Table 1: Comparison of Pharmacokinetic Properties
| Compound Type | Bioavailability | Half-life | Target Specificity |
|---|---|---|---|
| Standard Amino Acids | Low | Short | Broad |
| Phosphonate Derivatives | High | Extended | Targeted |
2.3. Proteomics and Diagnostic Applications
In proteomics, Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid can be utilized as a labeling agent for proteins and peptides, facilitating their identification and quantification through mass spectrometry. Its ability to form stable complexes with metal ions enhances its application in diagnostic assays.
Case Study: Mass Spectrometry Applications
Studies have shown that using phosphonate-labeled peptides can significantly improve the sensitivity and accuracy of mass spectrometric analyses, making it easier to detect low-abundance proteins in complex biological samples .
Mechanism of Action
The mechanism of action of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves its role as a building block in organic synthesis. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. The phosphono group can participate in various chemical transformations, enabling the synthesis of a wide range of derivatives. The compound’s molecular targets and pathways are primarily related to its use as an intermediate in synthetic chemistry .
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula : Estimated as C₁₉H₃₇N₂O₇P (assuming Boc replaces Fmoc in the Fmoc analog from ).
- Functional groups : Boc-protected amine, phosphonate ester, and carboxylic acid.
- Applications : Peptide modification, enzyme inhibition studies, and biomaterial development.
Comparison with Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic Acid
The Fmoc-protected analog (C₂₅H₃₂NO₇P, MW: 489.51) shares the same phosphonohexanoic acid backbone but employs a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc .
Key Differences:
| Property | Boc Analog | Fmoc Analog |
|---|---|---|
| Protecting Group | Acid-labile (removed with TFA) | Base-labile (removed with piperidine) |
| Molecular Weight | ~425–450 g/mol (estimated) | 489.51 g/mol |
| Solubility | Likely polar due to phosphonate | Similar polarity, but Fmoc may reduce aqueous solubility |
| Synthetic Utility | Compatible with acid-stable resins | Preferred for orthogonal deprotection in SPPS |
Research Implications :
- The choice between Boc and Fmoc depends on synthesis strategy. Boc is ideal for acid-resistant resins, while Fmoc is favored in stepwise deprotection workflows .
Comparison with Other Phosphonated Amino Acids
Phosphonated amino acids are critical for mimicking phosphorylated residues. Examples include:
(2S)-2-amino-6-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino]hexanoic acid (IT1)
- Structure: Features a pyridine-linked phosphonooxymethyl group (C₁₄H₂₂N₃O₇P) .
- Function: Serves as a metalloenzyme inhibitor, contrasting with the diethylphosphonate in Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid, which is esterified and less polar.
6-[{(2S)-2-AMINO-3-[4-(BENZYLOXY)PHENYL]PROPYL}(HYDROXY)AMINO]-6-OXOHEXANOIC ACID (HA2)
- Structure: Contains a benzyloxy-phenyl group and ketohexanoic acid (C₂₂H₂₈N₂O₅, MW: 400.47) .
- Function : Targets enzymatic active sites via its keto and benzyloxy groups, unlike the phosphonate-mediated interactions of the Boc compound.
Key Contrast :
- The Boc compound’s diethylphosphonate enhances stability against phosphatases compared to free phosphonic acids, making it superior for long-term biochemical assays .
Comparison with Hexanoic Acid Derivatives
Perfluorohexanoic Acid (PFHxA)
Biological Activity
Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is a phosphono amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and various biological effects based on diverse research findings.
Chemical Structure and Properties
The chemical formula of Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is C15H30NO7P, with a molecular weight of 367.37 g/mol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, enhancing the compound's stability and facilitating its use in various biological assays .
Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid primarily interacts with specific enzymes, acting as a substrate or inhibitor in biochemical pathways. Its phosphono group allows for interactions with serine proteases, which play crucial roles in coagulation and fibrinolysis. The compound's ability to modulate enzyme activity can lead to significant physiological effects, particularly in the context of blood coagulation processes.
Pharmacokinetics
Pharmacokinetic studies indicate that Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid exhibits favorable solubility in various solvents, suggesting good bioavailability. The stability of the compound under physiological conditions is critical for its therapeutic potential, as it influences absorption and distribution within biological systems .
Antifibrinolytic Effects
Research indicates that derivatives of amino acids similar to Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid exhibit significant antifibrinolytic activity. For instance, studies have shown that certain derivatives can inhibit plasmin activity, which is essential for fibrinolysis. The inhibition of plasmin leads to enhanced clot stability and reduced bleeding in various models .
Case Studies
- In Vivo Studies : In animal models, Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid demonstrated a capacity to reduce infarct size during myocardial ischemia/reperfusion injury. This was attributed to its role as an arginase inhibitor, leading to improved vascular function and reduced tissue damage .
- Cell Viability Assays : In vitro studies assessed the cytotoxicity of the compound on various cell lines. Results indicated that at higher concentrations, the compound could affect cell viability, but it exhibited minimal toxicity at therapeutic doses .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid?
- Methodological Answer : The synthesis typically involves three key steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of L-2,6-diaminohexanoic acid using Boc anhydride in a basic solvent (e.g., THF/H₂O) .
Phosphonate Introduction : Attach the diethyl phosphonate group via a Michaelis-Arbuzov reaction, where a halogenated intermediate reacts with triethyl phosphite under reflux conditions .
Deprotection and Purification : Remove the Boc group using trifluoroacetic acid (TFA) and purify via reverse-phase HPLC or column chromatography.
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm stereochemistry with chiral HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify backbone protons (δ 1.2–1.6 ppm for hexanoic chain, δ 4.1 ppm for phosphonate-OCH₂CH₃) and confirm Boc group presence (δ 1.4 ppm for tert-butyl) .
- ³¹P NMR : Verify phosphonate integration (δ 20–25 ppm) .
- Mass Spectrometry : Use high-resolution MS (Orbitrap Fusion Lumos) with ESI ionization for accurate mass determination (expected [M+H]⁺ ~366.2 Da) .
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer :
- Short-term : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the phosphonate group .
- Long-term : Lyophilize and store under argon at –80°C. Avoid repeated freeze-thaw cycles. Monitor degradation via quarterly HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles of phosphonated amino acids?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH effects. Perform systematic solubility studies:
- Solvent Screening : Test solubility in DMSO, water (pH 2–12), and ethanol using nephelometry.
- pH-Dependent Analysis : Use UV-Vis spectroscopy to measure solubility at varying pH (e.g., pKa ~2.5 for phosphonate groups).
- Reference : Hexanoic acid derivatives show reduced aqueous solubility at neutral pH due to zwitterionic effects .
Q. What strategies mitigate diastereomer formation during phosphonate group installation?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-oxazinane intermediates to enforce stereochemical control during phosphonate coupling .
- Low-Temperature Reactions : Conduct Michaelis-Becker reactions at –40°C to minimize racemization .
- Analytical Validation : Employ ²D-NMR (NOESY) to confirm stereochemical integrity post-synthesis .
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to phosphonate-recognizing active sites (e.g., alkaline phosphatases). Focus on electrostatic interactions between the phosphonate group and Mg²⁺/Ca²⁺ ions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. membrane environments .
- Validation : Correlate simulation data with SPR binding assays (KD measurements) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
